2-(Bromomethyl)-7-phenylbenzo[d]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10BrNS |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-(bromomethyl)-7-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H10BrNS/c15-9-13-16-12-8-4-7-11(14(12)17-13)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
RHDCGSICCSEYKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(S3)CBr |
Origin of Product |
United States |
Strategic Importance of Bromomethyl and Phenyl Substituents on Heteroaromatic Systems
Reactivity Implications of the Bromomethyl Group as an Electrophilic Site
The bromomethyl group (-CH₂Br) is a highly valuable functional group in synthetic organic chemistry. Its primary significance lies in its character as a potent electrophilic site. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of nucleophiles, making the bromomethyl group a versatile handle for molecular elaboration. mdpi.com For example, it can react with amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.
This reactivity is crucial for the synthesis of more complex molecules and for the covalent modification of biomolecules. The process of introducing a bromomethyl group onto an aromatic ring is known as bromomethylation. manac-inc.co.jp This reaction can be achieved using reagents like formaldehyde (B43269) and hydrogen bromide. manac-inc.co.jp In the context of a benzothiazole (B30560) scaffold, a 2-(bromomethyl) group provides a reactive site for further functionalization, enabling the synthesis of a diverse library of derivatives from a single precursor. nih.gov
| Reaction Type | Reagents | Product | Significance |
| Nucleophilic Substitution | Amines, Thiols, Alcohols | C-N, C-S, C-O bond formation | Versatile molecular elaboration |
| Wittig Reaction | Triphenylphosphine, Base | Alkenes | Carbon-carbon double bond formation |
| Arbuzov Reaction | Trialkyl phosphite | Phosphonates | Access to phosphonate (B1237965) esters |
This table illustrates some of the key reactions involving the bromomethyl group as an electrophilic site.
Influence of Phenyl Substitution on Electronic Properties and Reactivity
Substitution on the phenyl ring can tune the electronic character of the entire molecule. researchgate.net For instance, electron-donating groups on the phenyl ring can increase the electron density of the benzothiazole system, potentially making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups can decrease the electron density, affecting its reactivity towards nucleophiles. nih.govmdpi.com This ability to fine-tune electronic properties is a powerful tool in the design of molecules with specific functions.
Rationale for Focused Research on 2 Bromomethyl 7 Phenylbenzo D Thiazole
Hypothesis on Unique Reactivity Profiles
The reactivity of this compound is hypothesized to be distinct from that of simpler 2-(bromomethyl)benzothiazoles due to the electronic and steric influence of the 7-phenyl substituent. It is postulated that the phenyl group at the 7-position modulates the electrophilicity of the benzylic carbon in the bromomethyl group.
Electronic Effects: The phenyl group can exert both inductive and resonance effects. Through resonance, it can donate or withdraw electron density from the benzothiazole ring system, depending on the relative orientation and conjugation. If the phenyl ring is twisted out of the plane of the benzothiazole, its inductive effect, which is electron-withdrawing, would be more dominant. This would lead to a slight increase in the partial positive charge on the benzylic carbon, potentially enhancing its reactivity towards nucleophiles.
Steric Effects: The steric bulk of the 7-phenyl group is expected to play a significant role in the reactivity of the molecule. It may hinder the approach of bulky nucleophiles to the electrophilic benzylic carbon of the 2-bromomethyl group. This steric hindrance could lead to a higher degree of selectivity in its reactions, favoring the attack of smaller nucleophiles.
These combined electronic and steric factors are predicted to create a unique reactivity profile for this compound, making it a valuable intermediate for the synthesis of sterically hindered and electronically tuned benzothiazole derivatives.
Potential as a Versatile Synthetic Building Block in Advanced Organic Synthesis
The 2-(bromomethyl) group is a highly versatile functional handle in organic synthesis, acting as a potent electrophile in nucleophilic substitution reactions. The presence of this group in the this compound scaffold opens up a plethora of possibilities for the construction of more complex molecules. It is anticipated to serve as a key building block for the introduction of the 7-phenylbenzothiazol-2-ylmethyl moiety into a wide range of organic substrates.
Nucleophilic Substitution Reactions: The primary utility of this compound lies in its reaction with various nucleophiles. This allows for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The general scheme for these reactions can be depicted as follows:
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
| Phenol | K₂CO₃, Acetone, reflux | 2-(Phenoxymethyl)-7-phenylbenzo[d]thiazole |
| Thiophenol | Et₃N, CH₂Cl₂, rt | 2-(Phenylthiomethyl)-7-phenylbenzo[d]thiazole |
| Aniline (B41778) | NaH, THF, 0 °C to rt | N-(7-Phenylbenzo[d]thiazol-2-ylmethyl)aniline |
| Sodium azide (B81097) | NaN₃, DMF, 50 °C | 2-(Azidomethyl)-7-phenylbenzo[d]thiazole |
| Diethyl malonate | NaOEt, EtOH, reflux | Diethyl 2-((7-phenylbenzo[d]thiazol-2-yl)methyl)malonate |
Synthesis of Bioactive Molecules: The ability to readily couple this compound with a variety of nucleophilic partners makes it an attractive precursor for the synthesis of potential drug candidates. The 7-phenylbenzothiazole core is a known pharmacophore in several biologically active compounds. By utilizing the reactivity of the bromomethyl group, a diverse library of derivatives can be synthesized and screened for various biological activities, including but not limited to anticancer and anti-inflammatory properties.
For instance, the reaction with substituted phenols or anilines could lead to novel ether or amine derivatives with potential applications in medicinal chemistry. The synthesis of azide derivatives provides a gateway to triazole-containing compounds via click chemistry, further expanding the synthetic utility of this building block.
Precursor Design and Retrosynthetic Analysis for the Benzothiazole Core
A logical retrosynthetic approach to this compound begins by disconnecting the bromomethyl group, leading to the precursor 2-methyl-7-phenylbenzo[d]thiazole. This intermediate is central to the synthesis, as the methyl group provides a handle for subsequent functionalization. Further deconstruction of this precursor involves breaking the thiazole (B1198619) ring, which can be conceptually formed through the condensation of a substituted aminothiophenol with a suitable carboxylic acid derivative or its equivalent. The phenyl group at the C-7 position is typically introduced via a cross-coupling reaction on a halogenated benzothiazole precursor.
Synthesis of 7-Phenylbenzo[d]thiazole Precursors
Ring-Closing Reactions to Form the Benzothiazole Moiety
The formation of the benzothiazole ring is a cornerstone of this synthesis. A widely employed and classical method is the condensation of a 2-aminothiophenol (B119425) derivative with a carboxylic acid or its activated form. For the synthesis of the 2-methyl substituted core, acetic acid or a derivative is utilized.
One of the most common approaches is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) derivative. jpionline.org Variations of this method, such as the reaction of 2-aminobenzenethiols with aldehydes, have also been developed. researchgate.net For instance, 2-arylbenzothiazole derivatives have been synthesized by reacting 2-aminobenzenethiol with substituted benzaldehydes in the presence of an activated carbon and molecular oxygen system. researchgate.net
More contemporary methods focus on greener and more efficient one-pot syntheses. For example, 2-aminobenzothiazoles can be synthesized directly from anilines and isothiocyanates. mdpi.com In a specific protocol, a mixture of p-toluidine, ammonium (B1175870) thiocyanate, and tetrabutylammonium (B224687) bromide in DME, when treated with N-bromosuccinimide (NBS), yields the corresponding benzothiazole. mdpi.com This reaction has been shown to be efficient even on a gram scale. mdpi.com
Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various heterocyclic rings. wikipedia.orgorganic-chemistry.org While not directly cited for this specific benzothiazole, RCM is a versatile method for forming rings of various sizes and could be adapted for the synthesis of benzothiazole precursors. wikipedia.org
Strategies for Phenyl Group Installation at the C-7 Position (e.g., Cross-Coupling Reactions)
The introduction of the phenyl group at the C-7 position of the benzothiazole ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this transformation. researchgate.netresearchgate.net This reaction typically involves the coupling of an aryl halide (in this case, a 7-halobenzothiazole, such as 7-bromo-2-phenylbenzo[d]thiazole) with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov
The Suzuki-Miyaura coupling has been successfully employed for the synthesis of a variety of 2-arylbenzothiazole derivatives with high yields. hpu2.edu.vn The reaction conditions can be optimized by varying the palladium source, ligand, and base. nih.gov For instance, studies have shown that chloroindoles, oxindoles, and azaindoles are excellent substrates for this coupling, providing the desired products in excellent yields under relatively mild conditions. nih.gov Microwave-assisted Suzuki-Miyaura cross-coupling reactions have also been developed, offering a rapid and high-yielding route to substituted thiazoles in aqueous media. rsc.org
Installation of the 2-(Bromomethyl) Moiety
Once the 2-methyl-7-phenylbenzo[d]thiazole precursor is synthesized, the final step is the introduction of the bromine atom onto the methyl group. This is typically achieved through a direct bromination approach.
Direct Bromination Approaches at the Methyl Group
Direct bromination of the methyl group at the C-2 position of the benzothiazole ring is the most straightforward method for installing the bromomethyl moiety. This is generally accomplished through a radical bromination reaction.
Radical Bromination Techniques
Radical bromination is a well-established method for the halogenation of benzylic and allylic positions. N-Bromosuccinimide (NBS) is the most commonly used reagent for this purpose, often in the presence of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or under light irradiation. nih.govresearchgate.net
The reaction proceeds via a free-radical chain mechanism. The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of the 2-methyl-7-phenylbenzo[d]thiazole, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to form the desired this compound and a new bromine radical, which continues the chain reaction.
The efficiency of this reaction can be influenced by the choice of solvent. Studies on similar benzylic brominations have shown that solvents like 1,2-dichlorobenzene (B45396) can be superior to more traditional solvents like carbon tetrachloride, leading to cleaner reactions, shorter reaction times, and higher isolated yields. researchgate.net For example, the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester with NBS and AIBN in 1,2-dichlorobenzene resulted in a 92% yield in 8 hours, compared to a 79% yield in 12 hours using the classic Wohl-Ziegler procedure. researchgate.net
Below is a table summarizing the key aspects of radical bromination for the synthesis of this compound.
| Parameter | Details | References |
| Reagent | N-Bromosuccinimide (NBS) | nih.govresearchgate.net |
| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) or light irradiation | nih.govresearchgate.net |
| Reaction Type | Free-radical chain reaction | nih.gov |
| Key Intermediate | Resonance-stabilized benzylic radical | |
| Solvent | Carbon tetrachloride, 1,2-dichlorobenzene | researchgate.net |
Selective Halogenation Reagents and Conditions
The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) as the brominating agent, stands as a cornerstone for benzylic bromination. gla.ac.ukmychemblog.com This method is favored due to its ability to maintain a low and constant concentration of bromine in the reaction mixture, thereby minimizing competing electrophilic aromatic substitution on the electron-rich benzothiazole ring. rsc.org
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon thermal or photochemical activation. mychemblog.com The choice of solvent is critical, with non-polar solvents like carbon tetrachloride (CCl₄) or benzene traditionally used. However, due to toxicity and environmental concerns, greener alternatives such as acetonitrile (B52724), ethyl acetate (B1210297), or even water are being explored. researchgate.netresearchgate.net
The general mechanism proceeds via the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the benzylic position of 2-methyl-7-phenylbenzo[d]thiazole. The resulting resonance-stabilized benzylic radical then reacts with a bromine molecule, generated in situ from the reaction of NBS with trace amounts of HBr, to yield the desired this compound and a bromine radical, which propagates the chain reaction. nih.gov
Table 1: Representative Conditions for Benzylic Bromination of 2-Methyl-N-heterocycles
| Entry | Substrate | Brominating Agent | Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Methylquinoline | NBS | BPO | CCl₄ | Reflux | - | mychemblog.com |
| 2 | Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | o-dichlorobenzene | 80 | 92 | researchgate.net |
| 3 | Toluene (B28343) Sulfonyl Chlorides | NBS | - | Acetonitrile | 80 | - | sdu.edu.cn |
| 4 | 2,6,7-trimethyl-quinazolinone | NBS | AIBN | Chlorobenzene | - | 47 | gla.ac.uk |
| 5 | 2,6,7-trimethyl-quinazolinone | NBS | Light | Dichloromethane | - | 80 | gla.ac.uk |
Note: This table presents data for analogous reactions due to the absence of specific literature data for 2-methyl-7-phenylbenzo[d]thiazole.
Alternative Synthetic Pathways for the 2-(Bromomethyl) Group Formation
While benzylic bromination is a primary route, alternative strategies offer flexibility in precursor availability and can circumvent potential selectivity issues.
Approaches Involving Aldehyde/Alcohol Intermediates
An alternative pathway commences with the synthesis of (7-phenylbenzo[d]thiazol-2-yl)methanol. This alcohol intermediate can be prepared through various methods, including the reduction of the corresponding 2-formyl-7-phenylbenzo[d]thiazole or by direct synthesis from 2-amino-6-phenylbenzenethiol and a suitable C2-synthon.
Once the alcohol is obtained, it can be converted to the target bromomethyl compound using standard brominating agents for alcohols, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This two-step approach allows for the purification of the intermediate alcohol, potentially leading to a cleaner final product.
Cyclization Reactions Incorporating a Bromomethyl Precursor
A more convergent approach involves the construction of the benzothiazole ring from a precursor that already contains the bromomethyl functionality. A plausible route would be the reaction of 2-amino-6-phenylbenzenethiol with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This condensation reaction would directly form the 2-(bromomethyl)benzothiazole ring system. The synthesis of the requisite 2-amino-6-phenylbenzenethiol could be achieved through a multi-step sequence starting from a suitably substituted biphenyl (B1667301) derivative.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters.
Solvent Effects and Reaction Kinetics
The choice of solvent significantly influences the outcome of benzylic bromination reactions. Non-polar solvents generally favor the radical pathway, while polar solvents can promote ionic side reactions, such as electrophilic addition to the aromatic ring. sdu.edu.cn The reaction kinetics are influenced by the concentration of the radical initiator and the temperature. Higher temperatures increase the rate of radical formation but can also lead to over-bromination or decomposition of the product. Photochemical initiation can often be performed at lower temperatures, offering better control and selectivity. gla.ac.uk
Table 2: Effect of Solvent on Benzylic Bromination Yield
| Entry | Solvent | Yield (%) | Reference |
| 1 | CCl₄ | 70 | nih.gov |
| 2 | Benzene | 40 | nih.gov |
| 3 | Hexane (B92381) | 40 | nih.gov |
| 4 | Dichloromethane | 40 | nih.gov |
| 5 | 1,2-Dichlorobenzene | 92 | nih.gov |
Note: Data from the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester.
Catalysis in Benzothiazole Functionalization
While the benzylic bromination step itself is typically a radical chain reaction, the synthesis of the 7-phenylbenzothiazole core can be significantly enhanced through catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of the C-C bond between the benzothiazole core and the phenyl group at the 7-position. organic-chemistry.orgorganic-chemistry.org For instance, a 7-bromo-2-methylbenzo[d]thiazole (B564029) could be coupled with phenylboronic acid in the presence of a palladium catalyst and a suitable base to afford 2-methyl-7-phenylbenzo[d]thiazole. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and turnover numbers, especially with sterically hindered substrates. organic-chemistry.org
Furthermore, recent advancements have explored the use of Lewis acids to catalyze benzylic bromination under milder conditions, potentially offering an alternative to traditional radical initiators. nih.gov
Isolation and Purification Techniques for Complex Halogenated Heterocycles
The isolation and purification of complex halogenated heterocycles like this compound are critical steps to ensure the removal of impurities, unreacted starting materials, and byproducts from the reaction mixture. The choice of purification method is dictated by the physical and chemical properties of the target compound and the nature of the impurities.
Initial Work-up:
Following the synthesis, the initial work-up procedure typically involves quenching the reaction mixture, often with an aqueous solution to remove inorganic salts and water-soluble impurities. The crude product is then extracted into a suitable organic solvent. The organic layer is washed with brine, dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Crystallization:
Crystallization is a powerful technique for purifying solid organic compounds. unife.itanalis.com.my The selection of an appropriate solvent system is crucial for effective purification. The ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For complex halogenated heterocycles, a range of solvents may be screened to find the optimal conditions. Common solvents for recrystallization include ethanol (B145695), methanol, ethyl acetate, and hexane, or mixtures thereof. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities in the mother liquor. The purified crystals are then collected by filtration. unife.it
Chromatography:
Column chromatography is a highly effective method for separating complex mixtures. analis.com.my For halogenated heterocycles, silica (B1680970) gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is critical and is determined by the polarity of the compounds to be separated. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is often employed. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with different polarities. The progress of the separation is monitored by thin-layer chromatography (TLC).
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is another powerful tool for the purification and analysis of complex organic molecules. wordpress.com In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). This technique is especially useful for separating compounds with similar polarities and for final purity assessment.
Below is an interactive data table summarizing common purification techniques for halogenated heterocyclic compounds.
| Purification Technique | Principle | Typical Solvents/Stationary Phases | Applications |
| Crystallization | Difference in solubility at different temperatures. unife.it | Ethanol, Methanol, Ethyl Acetate, Hexane, Toluene, or mixtures. | Purification of solid compounds. |
| Column Chromatography | Differential adsorption of compounds on a stationary phase. | Stationary Phase: Silica gel, Alumina. Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol. | Separation of complex mixtures, removal of byproducts. |
| Reversed-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. wordpress.com | Stationary Phase: C18-silica. Mobile Phase: Water/Acetonitrile, Water/Methanol. | High-resolution separation, purity analysis. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com In the context of synthesizing this compound, several strategies can be employed to make the process more environmentally benign.
Alternative Brominating Reagents:
The traditional use of molecular bromine (Br₂) for bromination reactions poses significant safety and environmental hazards due to its high toxicity and corrosiveness. wordpress.com A greener alternative for the side-chain bromination of the 2-methyl group is the use of N-bromosuccinimide (NBS). wordpress.comlibretexts.org NBS is a solid and is easier and safer to handle than liquid bromine. wordpress.com While NBS is a common laboratory reagent, other green bromination systems have been developed, such as using a mixture of sodium bromide (NaBr) and an oxidizing agent like hydrogen peroxide (H₂O₂) in an aqueous medium. researchgate.netchemindigest.com This in-situ generation of the brominating species avoids the handling of bulk bromine.
Greener Solvents and Catalysts:
The choice of solvent plays a crucial role in the environmental impact of a synthesis. Traditional solvents like chlorinated hydrocarbons are often toxic and volatile. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. nih.gov For the synthesis of the benzothiazole core, water has been explored as a solvent for the condensation of 2-aminothiophenols with aldehydes, often in the presence of a reusable catalyst. organic-chemistry.org Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and reduced solvent usage. analis.com.myresearchgate.net The use of solid acid catalysts or phase-transfer catalysts can also contribute to a greener process by simplifying purification and allowing for catalyst recycling.
Atom Economy and Waste Reduction:
Designing synthetic routes that maximize atom economy is a core principle of green chemistry. This involves maximizing the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve atom economy and reduce waste. nih.gov While a complete one-pot synthesis for this compound may be challenging, optimizing each step to minimize byproduct formation is essential.
The following table provides an overview of green chemistry approaches applicable to the synthesis of halogenated benzothiazoles.
| Green Chemistry Principle | Application in Synthesis | Examples |
| Safer Reagents | Use of less hazardous brominating agents. wordpress.com | N-bromosuccinimide (NBS) instead of Br₂. In-situ generation of bromine from NaBr/H₂O₂. researchgate.netchemindigest.com |
| Greener Solvents | Replacement of volatile organic compounds (VOCs). nih.gov | Water, ethanol, or solvent-free conditions (e.g., microwave synthesis). analis.com.myorganic-chemistry.org |
| Catalysis | Use of reusable and non-toxic catalysts. | Solid acid catalysts, phase-transfer catalysts, biocatalysts (e.g., laccase). nih.gov |
| Energy Efficiency | Reduction of energy consumption. | Microwave-assisted synthesis, ultrasonic irradiation. analis.com.myresearchgate.net |
| Waste Prevention | Minimizing byproducts and improving atom economy. | One-pot synthesis, optimization of reaction conditions to maximize yield. nih.gov |
Nucleophilic Substitution Reactions at the Bromomethyl Center
The bromomethyl group attached to the C2 position of the benzothiazole ring is a primary benzylic halide, making it a highly reactive site for nucleophilic substitution reactions. The electron-withdrawing nature of the benzothiazole ring system further enhances the electrophilicity of the benzylic carbon, facilitating the displacement of the bromide leaving group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
Reaction with Various Nucleophiles (e.g., Amines, Thiols, Carboxylates)
The electrophilic carbon of the bromomethyl group readily reacts with a wide range of nucleophiles, leading to the formation of diverse derivatives.
Amines: Primary and secondary amines are effective nucleophiles for the substitution of the bromide. For instance, the reaction with amines like piperidine (B6355638) would be expected to yield the corresponding 2-(aminomethyl)-7-phenylbenzo[d]thiazole derivatives. Such reactions are fundamental in the synthesis of more complex molecules, as the resulting secondary or tertiary amines can serve as intermediates for further functionalization. The reaction of benzyl (B1604629) bromide with N-substituted benzylamines has been shown to follow second-order kinetics, consistent with an SN2 pathway. researchgate.netresearchgate.net Electron-donating groups on the amine nucleophile generally increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.netias.ac.in Over-alkylation to form quaternary ammonium salts can be a competing reaction, especially with primary amines. youtube.com
Thiols: Thiolates are excellent nucleophiles and react efficiently with this compound to form the corresponding thioether derivatives. For example, reaction with sodium thiophenolate would yield 2-((phenylthio)methyl)-7-phenylbenzo[d]thiazole. The high nucleophilicity of thiols and thiolates makes these reactions generally fast and high-yielding. nih.gov A study on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrated a complex reaction pathway initiated by nucleophilic attack of the thiolate. nih.gov
Carboxylates: Carboxylate anions, derived from carboxylic acids, can act as nucleophiles to displace the bromide, forming ester derivatives. For example, reaction with sodium acetate would produce 2-(acetoxymethyl)-7-phenylbenzo[d]thiazole. These reactions are useful for introducing an ester functionality, which can be further hydrolyzed to the corresponding alcohol.
The following table summarizes the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Product |
| Amine | Piperidine | 2-(Piperidin-1-ylmethyl)-7-phenylbenzo[d]thiazole |
| Thiol | Sodium thiophenolate | 2-((Phenylthio)methyl)-7-phenylbenzo[d]thiazole |
| Carboxylate | Sodium acetate | 2-(Acetoxymethyl)-7-phenylbenzo[d]thiazole |
Kinetic Studies of SN2 Pathways
The nucleophilic substitution reactions of this compound are anticipated to follow second-order kinetics, characteristic of an SN2 mechanism. The rate of the reaction is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[R-Br][Nu]). ias.ac.in
For benzylic halides, the rate of SN2 reactions is influenced by both electronic and steric factors. The phenyl group in a benzylic system can stabilize the transition state through π-delocalization, leading to an enhanced reaction rate compared to simple alkyl halides. researchgate.netacs.orgacs.org However, the presence of substituents on the aromatic rings can modulate this effect. Electron-withdrawing groups on the benzothiazole or phenyl ring would be expected to increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction. Conversely, bulky substituents near the reaction center could introduce steric hindrance, slowing down the approach of the nucleophile. ias.ac.in
Kinetic studies on the reaction of p-methoxybenzyl bromide with N,N-dimethylanilines have shown a duality of SN1 and SN2 mechanisms, where the contribution of the SN1 pathway increases with the electron-donating ability of the substituent on the benzyl bromide. psu.edu Given the structure of this compound, the SN2 pathway is expected to be the predominant mechanism, especially with strong nucleophiles.
A hypothetical kinetic data table for the reaction of this compound with a series of para-substituted aniline nucleophiles is presented below to illustrate the expected trend.
| Substituent on Aniline | Relative Rate Constant (krel) |
| -OCH3 | > 1 |
| -CH3 | > 1 |
| -H | 1 |
| -Cl | < 1 |
| -NO2 | << 1 |
Stereochemical Implications of Nucleophilic Attack
The carbon atom of the bromomethyl group in this compound is prochiral. This means that while the starting material is achiral, the introduction of a new substituent via nucleophilic attack can create a chiral center if the nucleophile is not identical to the hydrogen atom also attached to the benzylic carbon.
In a classic SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). This results in an inversion of the stereochemical configuration at the reaction center. If a stereospecific synthesis were to be designed starting from a chiral analogue of this compound (for example, by introducing a chiral center elsewhere in the molecule or by using a chiral nucleophile), the SN2 reaction at the bromomethyl carbon would be expected to proceed with a predictable inversion of configuration.
Electrophilic Aromatic Substitution on the Benzothiazole and Phenyl Rings
The benzothiazole ring system and the attached phenyl group are both susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation. The regioselectivity of these reactions is governed by the electronic properties of the heterocyclic ring and the directing effects of the substituents.
Regioselectivity of Electrophilic Attack on the Benzothiazole Core
The benzothiazole ring is an electron-rich heterocyclic system. Computational studies on related benzothiazole derivatives have shown that the electron density is not uniformly distributed. mdpi.comnih.gov The benzene part of the benzothiazole ring is generally more reactive towards electrophiles than the thiazole part. Within the benzene ring of the benzothiazole core, the positions are not equivalent. The phenyl group at C7 and the fused thiazole ring will direct incoming electrophiles to specific positions.
The thiazole ring is generally considered to be electron-withdrawing, which would deactivate the fused benzene ring towards electrophilic attack. However, the lone pair of electrons on the nitrogen and sulfur atoms can participate in resonance, directing electrophiles to certain positions. In the case of 2-substituted benzothiazoles, electrophilic substitution typically occurs on the benzene ring. mdpi.comnih.gov The phenyl group at C7 is an activating group and an ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the phenyl group on the benzothiazole ring, which are C6 and C4, respectively. Steric hindrance from the adjacent phenyl group might influence the relative rates of attack at these positions.
Reactivity Differences Induced by Substituents
The reactivity of both the benzothiazole and the phenyl rings towards electrophilic substitution is significantly influenced by the nature of any additional substituents.
Substituents on the Benzothiazole Ring:
Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups on the benzothiazole ring would increase the electron density of the ring system, making it more nucleophilic and thus more reactive towards electrophiles. These groups would further reinforce ortho- and para-direction.
Electron-withdrawing groups (EWGs) such as a nitro (-NO2) or a carboxyl (-COOH) group would decrease the electron density, deactivating the ring towards electrophilic attack and making the reaction conditions more forcing. EWGs are generally meta-directors.
Substituents on the Phenyl Ring: The reactivity of the pendant phenyl ring can also be modulated by substituents.
EDGs on the phenyl ring will activate it towards electrophilic substitution, making it more likely to react than the benzothiazole ring, especially if the benzothiazole ring is deactivated. These would direct incoming electrophiles to the ortho and para positions of the phenyl ring.
EWGs on the phenyl ring will deactivate it, making the benzothiazole ring the more likely site of electrophilic attack.
| Ring System | Substituent Type | Expected Reactivity | Directing Effect |
| Benzothiazole | Electron-Donating | Activated | Ortho, Para to substituent |
| Benzothiazole | Electron-Withdrawing | Deactivated | Meta to substituent |
| Phenyl | Electron-Donating | Activated | Ortho, Para to substituent |
| Phenyl | Electron-Withdrawing | Deactivated | Meta to substituent |
Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Metal-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like this compound, these reactions offer powerful tools for structural modification at two key sites: the bromomethyl group and the phenyl substituent.
The bromomethyl group at the 2-position of the benzothiazole ring is a highly reactive electrophilic site, analogous to a benzylic bromide. This functionality is primed for nucleophilic substitution and can participate in various palladium-catalyzed cross-coupling reactions. While direct palladium-catalyzed cross-coupling examples involving the bromomethyl group of this specific molecule are not extensively documented in readily available literature, the reactivity can be inferred from similar structures. For instance, the bromine atom in 2-(bromomethyl)benzothiazole can be readily displaced by nucleophiles. In one documented synthesis, 2-(bromomethyl)benzothiazole, formed from the corresponding alcohol, reacts with pyrimidine (B1678525) thiol to form a new carbon-sulfur bond, demonstrating the lability of the bromide. nih.gov
This inherent reactivity suggests that the bromomethyl group of this compound would be a suitable substrate for palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide array of substituents. For example, a Suzuki coupling would enable the formation of a new carbon-carbon bond by reacting with an organoboron compound, while a Sonogashira coupling would introduce an alkyne moiety. The Heck reaction could be employed to introduce the benzothiazole methyl group onto an alkene. mdpi.comwikipedia.orgwikipedia.orgorganic-chemistry.org
A related palladium-catalyzed coupling involves N-tosylhydrazones and β-bromostyrenes, which proceeds through the formation of a vinyl palladium intermediate via carbene migratory insertion. rsc.org This type of mechanism could potentially be adapted for reactions involving the bromomethyl group of the title compound.
The 7-phenyl group of this compound provides another handle for synthetic modification via cross-coupling reactions, provided it is appropriately functionalized (e.g., with a halide). The extensive literature on the functionalization of phenyl-substituted benzothiazoles via palladium-catalyzed cross-coupling reactions serves as a strong precedent for the potential reactivity of this part of the molecule. rsc.org
The Suzuki-Miyaura coupling is a widely employed method for the arylation of heterocyclic compounds. nih.govnih.govnih.gov For instance, nitrophenyl-substituted 2-(2-hydroxyphenyl)benzothiazole (B1206157) derivatives have been synthesized using Suzuki, Heck, and Sonogashira reactions, showcasing the versatility of these methods in modifying phenyl rings attached to a benzothiazole core. nih.gov Similarly, the Sonogashira reaction has been utilized to create benzothiazole-based fluorophores by coupling alkynes to the benzothiazole scaffold, further illustrating the potential for functionalizing the phenyl group. acs.orgorganic-chemistry.org
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comnih.govyoutube.comyoutube.com The choice of catalyst, ligands, and reaction conditions can be tailored to achieve the desired transformation with high yield and selectivity.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Benzothiazole Scaffolds This table presents examples of cross-coupling reactions on benzothiazole derivatives analogous to the potential reactivity of this compound.
| Reaction Type | Substrate (Analogous) | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 2-(Benzothiazol-2-yl)-5-bromophenol | Carboxylic acids | Pd(PPh3)4 | Isomeric benzothiazole fluorescent probes | nih.gov |
| Heck Reaction | Acetylated 2-(2-hydroxyphenyl)benzothiazole | (E)-4-Nitrostyrene | Pd(OAc)2 | Bridged benzothiazole fluorescent probes | nih.gov |
| Sonogashira Reaction | Nitrophenyl 2-(2-hydroxyphenyl)benzothiazole | Terminal Alkyne | Pd(PPh3)4/CuI | Alkyne-linked benzothiazole derivatives | nih.govacs.org |
| Suzuki-Miyaura Coupling | 2-Sulfenyl Benzimidazoles | Boronic Acids | Palladium Catalyst | Substituted benzimidazoles | nih.gov |
Cycloaddition Reactions and Annulation Pathways
The benzothiazole ring system is a versatile participant in cycloaddition and annulation reactions, leading to the formation of complex, fused heterocyclic architectures. These reactions can involve either the thiazole part of the molecule or the benzene ring, leading to a rich variety of products.
The benzothiazole nucleus can act as a dienophile or a dipolarophile in cycloaddition reactions. While specific examples with this compound are scarce, the general reactivity patterns of benzothiazoles are well-established. For instance, [4+2] cycloaddition (Diels-Alder) reactions can occur across the diene system of the benzene portion of the benzothiazole. More commonly, the thiazole ring or its derivatives participate in cycloadditions.
[3+2] cycloaddition reactions are particularly prevalent. For example, nonstabilized azomethine ylides have been shown to react with 2-benzothiazolamines in a [3+2] fashion to produce imidazolidine (B613845) derivatives. nih.gov In such a reaction, the 2-substituted benzothiazole acts as a C2 synthon. nih.gov Another example involves the reaction of benzothiazolium salts with electron-deficient olefins, which also proceeds via a [3+2] cycloaddition mechanism to yield fused polyheterocyclic compounds. researchgate.net
Annulation reactions provide a powerful strategy for constructing fused ring systems onto the benzothiazole scaffold. researchgate.net These reactions often proceed through intramolecular cyclization or condensation pathways. One notable example is the formation of pyrido[2,1-b] nih.govresearchgate.netbenzothiazol-1-ones through the [4+2]-cyclodimerization of acyl(1,3-benzothiazol-2-yl)ketenes, which are generated in situ. researchgate.net
Furthermore, the synthesis of pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazoles can be achieved through the annulation of a pyrrole (B145914) moiety onto a benzothiazole structure or via the annulation of o-aminothiophenol with a pyrrolothiazole moiety. nih.gov Ultrasound-assisted condensation of 2-aminothiophenols with aldehydes is another facile method for creating 2-substituted benzothiazoles, which can be precursors to more complex fused systems. researchgate.net
Table 2: Examples of Cycloaddition and Annulation Reactions of Benzothiazole Derivatives This table highlights cycloaddition and annulation reactions involving the benzothiazole core, indicating the potential for this compound to undergo similar transformations.
| Reaction Type | Benzothiazole Reactant (Analogous) | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | 2-Benzothiazolamines | Nonstabilized azomethine ylides | Imidazolidine derivatives | nih.gov |
| [4+2] Cyclodimerization | Acyl(1,3-benzothiazol-2-yl)ketenes | - | Pyrido[2,1-b] nih.govresearchgate.netbenzothiazol-1-ones | researchgate.net |
| Annulation | 2-Aminothiophenols | Aldehydes | 2-Arylbenzothiazoles | researchgate.net |
| Annulation | o-Aminothiophenol | Donor-acceptor cyclopropanes | Pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazoles | nih.gov |
Radical Reactions and Single Electron Transfer Processes
While ionic pathways are more commonly discussed for the reactions of benzothiazole derivatives, the potential for radical and single electron transfer (SET) mechanisms should not be overlooked. The presence of the bromomethyl group, in particular, suggests that radical-based transformations could be initiated.
Visible light-induced, metal-free cyclization of ortho-isocyanoaryl thioethers has been shown to produce benzothiazoles through a radical mechanism. nih.gov This process involves the formation of an imidoyl radical, which then undergoes intramolecular cyclization. nih.gov Another synthetic route to 2-substituted benzothiazoles from o-iodoarylisothiocyanates and active methylene (B1212753) compounds is proposed to proceed via a single-radical-anion (SRN1) mechanism, involving radical intermediates. nih.gov
However, it is also important to note that not all cyclization reactions leading to benzothiazoles proceed through a radical pathway. In one study on the N-bromosuccinimide-mediated cyclization of phenylthioureas, the reaction was not inhibited by the radical scavenger butylated-hydroxy toluene (BHT), suggesting an ionic mechanism is more likely in that specific case. nih.gov These contrasting findings highlight the nuanced nature of reaction mechanisms in benzothiazole chemistry and suggest that the specific substrates and reaction conditions play a crucial role in determining the operative pathway.
Derivatization Strategies and Functionalization of 2 Bromomethyl 7 Phenylbenzo D Thiazole
Synthesis of Alkylated and Arylated Benzothiazole (B30560) Derivatives
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the extension and elaboration of molecular frameworks. For 2-(bromomethyl)-7-phenylbenzo[d]thiazole, the electrophilic carbon of the bromomethyl group is a prime site for attack by various carbon-based nucleophiles.
The introduction of new alkyl and aryl groups at the methylene (B1212753) bridge of the 2-(bromomethyl) moiety is readily achieved through reactions with organometallic reagents and stabilized carbanions. The reactivity of the bromomethyl group in benzothiazoles is analogous to that of benzylic bromides, making them excellent substrates for such transformations.
One common strategy involves the alkylation of enolates derived from ketones, β-dicarbonyl compounds, or other activated methylene compounds. In a typical reaction, a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is used to deprotonate the active methylene compound, generating a nucleophilic enolate that subsequently displaces the bromide from the benzothiazole derivative in an S_N2 reaction. This method has been successfully employed with analogous 3-bromomethyl-1,2-benzisothiazoles to alkylate strongly basic enolates.
Furthermore, organometallic reagents such as Grignard reagents (R-MgBr) and organocuprates (R₂CuLi) can be used to introduce a variety of alkyl and aryl substituents. While Grignard reagents are highly reactive, organocuprates are often preferred for their softer nucleophilicity, which can lead to cleaner reactions and higher yields. The reaction involves the direct substitution of the bromine atom, elongating the carbon chain at the C-2 position. The Wittig-Horner reaction, starting from a phosphonate (B1237965) synthesized from the bromomethyl intermediate, is another powerful method for C-C bond formation, leading to stilbene (B7821643) analogs in related thiazole (B1198619) systems. nih.gov
Table 1: Examples of C-C Bond Formation Reactions This table presents representative products from the alkylation and arylation of this compound.
| Nucleophile/Reagent | Product Structure | Product Name |
|---|---|---|
| Sodium acetylide | ![]() |
7-phenyl-2-(prop-2-yn-1-yl)benzo[d]thiazole |
| Diethyl malonate / NaOEt | ![]() |
Diethyl 2-((7-phenylbenzo[d]thiazol-2-yl)methyl)malonate |
| Phenylmagnesium bromide | ![]() |
2-phenethyl-7-phenylbenzo[d]thiazole |
| Acetone enolate | ![]() |
1-(7-phenylbenzo[d]thiazol-2-yl)propan-2-one |
The concept of divergent synthesis, where a common intermediate is used to generate a library of structurally diverse compounds, is well-suited to the chemistry of this compound. The reactive bromomethyl group acts as a versatile anchor point for the attachment of more complex moieties, leading to the construction of novel and divergent molecular scaffolds. rsc.orgcas.cn
For instance, reaction with bifunctional nucleophiles can initiate a sequence of reactions to form new heterocyclic rings. A reaction with a compound containing both an amine and a thiol group could lead to the formation of larger, fused ring systems. Similarly, click chemistry reactions can be employed. For example, the bromide can be first converted to an azide (B81097), which can then undergo a [3+2] cycloaddition with various alkynes to yield a diverse range of triazole-containing benzothiazole derivatives. This approach has been used to create bis-heterocyclic compounds from 2-mercaptobenzothiazole (B37678) derivatives. derpharmachemica.com These strategies allow for the rapid expansion of chemical space from a single, readily accessible starting material, which is highly valuable in drug discovery and materials science.
Heteroatom Functionalization
Introducing heteroatoms such as nitrogen, sulfur, selenium, and oxygen can significantly modulate the physicochemical and biological properties of the parent molecule. The electrophilic nature of the 2-(bromomethyl) group facilitates its reaction with a wide range of heteroatom-based nucleophiles.
The synthesis of 2-(aminomethyl)-7-phenylbenzo[d]thiazole analogues is typically achieved through a standard nucleophilic substitution (S_N2) reaction. The bromomethyl compound is treated with a primary or secondary amine, or with ammonia, to displace the bromide and form a new carbon-nitrogen bond. These reactions are often carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF, sometimes with the addition of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the HBr byproduct. A wide variety of amines can be used, allowing for the introduction of diverse substituents on the nitrogen atom, leading to a library of secondary and tertiary amine derivatives. The resulting aminobenzothiazole derivatives are important structural motifs in medicinal chemistry. researchgate.netnih.gov
Table 2: Examples of 2-(Aminomethyl)-7-phenylbenzo[d]thiazole Analogues This table shows representative products from the reaction of this compound with various nitrogen nucleophiles.
| Amine Reagent | Product Structure | Product Name |
|---|---|---|
| Ammonia | ![]() |
(7-phenylbenzo[d]thiazol-2-yl)methanamine |
| Piperidine (B6355638) | ![]() |
2-((piperidin-1-yl)methyl)-7-phenylbenzo[d]thiazole |
| Morpholine | ![]() |
4-((7-phenylbenzo[d]thiazol-2-yl)methyl)morpholine |
| Aniline (B41778) | ![]() |
N-((7-phenylbenzo[d]thiazol-2-yl)methyl)aniline |
Thioethers (sulfides) and selenoethers are readily synthesized from this compound. The reaction with a thiol (R-SH) or its corresponding thiolate salt (R-S⁻) proceeds via an S_N2 mechanism to yield the desired thioether. youtube.com This transformation is highly efficient due to the high nucleophilicity of sulfur. The synthesis of 2-(arylthio)benzothiazoles is a known transformation in benzothiazole chemistry. nih.gov Similarly, selenoethers can be prepared by reacting the bromomethyl derivative with a selenol (R-SeH) or a selenolate anion (R-Se⁻). Selenolates are even more nucleophilic than thiolates, ensuring a rapid and efficient reaction. These methods allow for the incorporation of a diverse range of alkyl and aryl groups attached to the sulfur or selenium atom.
Table 3: Examples of Thioether and Selenoether Derivatives This table displays representative thioether and selenoether products.
| Nucleophile | Product Structure | Product Name |
|---|---|---|
| Sodium thiomethoxide | ![]() |
2-((methylthio)methyl)-7-phenylbenzo[d]thiazole |
| Thiophenol / K₂CO₃ | ![]() |
7-phenyl-2-((phenylthio)methyl)benzo[d]thiazole |
| Sodium hydroselenide | ![]() |
(7-phenylbenzo[d]thiazol-2-yl)methaneselenol |
| Phenylselenol / Et₃N | ![]() |
7-phenyl-2-((phenylselanyl)methyl)benzo[d]thiazole |
Oxygen-containing functional groups can be introduced through similar nucleophilic substitution pathways. The Williamson ether synthesis is a classic and effective method for preparing ethers from this substrate. masterorganicchemistry.com The reaction involves treating this compound with an alkoxide (R-O⁻), which is typically generated in situ by reacting an alcohol with a strong base like sodium hydride (NaH). youtube.com This method is versatile, allowing for the synthesis of a wide range of methyl, primary, and secondary ethers. masterorganicchemistry.com
Ester derivatives are formed by reacting the bromomethyl compound with a carboxylate salt (R-COO⁻), such as sodium acetate (B1210297) or sodium benzoate. The carboxylate anion acts as an oxygen-centered nucleophile, displacing the bromide to form an ester linkage. This reaction provides a straightforward route to compounds that combine the benzothiazole core with various carboxylic acid fragments.
Table 4: Examples of Oxygen-Containing Derivatives This table provides examples of ether and ester derivatives synthesized from this compound.
| Nucleophile | Product Structure | Product Name |
|---|---|---|
| Sodium methoxide | ![]() |
2-(methoxymethyl)-7-phenylbenzo[d]thiazole |
| Sodium phenoxide | ![]() |
2-(phenoxymethyl)-7-phenylbenzo[d]thiazole |
| Sodium acetate | ![]() |
(7-phenylbenzo[d]thiazol-2-yl)methyl acetate |
| Sodium benzoate | ![]() |
(7-phenylbenzo[d]thiazol-2-yl)methyl benzoate |
Oligomerization and Polymerization Involving the Bromomethyl Unit
Controlled Synthesis of Benzothiazole-Containing Polymers
The synthesis of well-defined benzothiazole-containing polymers can be achieved through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for preparing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.gov The process typically involves an initiator, a transition-metal catalyst, and a ligand. nih.gov
While direct polymerization studies of this compound are not extensively documented in the reviewed literature, the principle of using a brominated initiator is well-established in ATRP. cmu.edu The carbon-bromine bond in the 2-(bromomethyl) group can be reversibly activated by a transition metal catalyst, typically a copper complex, to generate a radical that initiates the polymerization of various monomers. nih.govcmu.edu
An analogous approach has been demonstrated with other functionalized benzothiazole monomers. For instance, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, another controlled radical polymerization technique, has been successfully employed for the synthesis of highly transparent benzothiazole-based copolymers. acs.org In one study, 2-benzothiazolyl vinyl sulfide (B99878) (BTVS) was copolymerized with 2-vinylnaphthalene (B1218179) (VNA) to produce both random and block copolymers. acs.org The resulting polymers exhibited high refractive indices and good thermal stability. acs.org
Table 1: Examples of Controlled Polymerization of Benzothiazole-Containing Monomers
| Monomer | Comonomer | Polymerization Method | Polymer Architecture | Key Properties |
| 2-Benzothiazolyl vinyl sulfide (BTVS) | 2-Vinylnaphthalene (VNA) | RAFT | Random & Block Copolymers | High Refractive Index (>1.7), High Transparency (>93%), Tunable Glass Transition Temperature (75–150 °C) acs.org |
This data highlights the potential for creating advanced polymeric materials by incorporating the benzothiazole core. The bromomethyl group in this compound would likely serve as an efficient initiator for similar controlled polymerization processes.
Preparation of Multicomponent Systems
The "living" nature of controlled radical polymerization techniques like ATRP allows for the synthesis of complex multicomponent systems, such as block copolymers. cmu.edursc.orgresearchgate.netnih.gov By using this compound as an initiator, a first polymer block can be synthesized. The active halogen end-group of this block can then be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. cmu.edu This sequential monomer addition is a fundamental strategy for creating well-defined block copolymer architectures. nih.gov
The synthesis of block copolymers allows for the combination of different polymer properties within a single macromolecule. For example, a block containing the rigid, aromatic 7-phenylbenzo[d]thiazole unit could be combined with a flexible, soluble block to induce self-assembly into various nanostructures in solution or in the solid state. These self-assembled structures have potential applications in areas such as nanotechnology and drug delivery. nih.govnih.gov
While specific examples detailing the use of this compound in the synthesis of multicomponent systems are not available in the surveyed literature, the general principles of block copolymer synthesis via controlled radical polymerization are widely applicable. rsc.orgresearchgate.netnih.gov
Regioselective Functionalization of the Phenyl Moiety
Detailed research findings on the regioselective functionalization of the pendant phenyl moiety in this compound are not prominently available in the reviewed scientific literature. The primary focus of derivatization strategies for similar benzothiazole compounds often targets the benzothiazole core itself or utilizes the reactive 2-methyl substituent.
Electrophilic substitution reactions on the pendant phenyl ring, such as nitration or halogenation, would be expected to proceed with directing effects influenced by the point of attachment to the benzothiazole ring system. However, without experimental data, the specific regioselectivity of such reactions on this particular compound remains speculative. The electronic nature of the benzothiazole substituent would dictate the positions (ortho, meta, or para) on the phenyl ring that are most susceptible to electrophilic attack.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the primary technique for elucidating the precise molecular structure of 2-(Bromomethyl)-7-phenylbenzo[d]thiazole in solution.
2D NMR Techniques for Complete Assignment (COSY, HSQC, HMBC)
A combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential for the unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, identifying which protons are adjacent to each other in the molecule. For instance, it would show correlations between the protons on the benzothiazole (B30560) ring system and the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, such as linking the bromomethyl group to the C2 position of the benzothiazole ring and the phenyl group to the C7 position.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and not from experimental measurement)
| Position | δ ¹H (ppm) | δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C2 | - | ~168.5 | CH₂-Br → C2 |
| C4 | ~7.95 (d) | ~122.0 | H4 → C5, C5a, C7 |
| C5 | ~7.45 (t) | ~125.5 | H5 → C4, C6, C7 |
| C6 | ~7.60 (d) | ~124.0 | H6 → C4, C5a, C7a |
| C7 | - | ~135.0 | H6 → C7; H2'/H6' → C7 |
| C2-CH₂ | ~4.80 (s) | ~33.0 | CH₂-Br → C2 |
| C1' | - | ~140.0 | H2'/H6' → C1'; H4 → C1' |
| C2'/C6' | ~7.55 (d) | ~129.0 | H2'/H6' → C4', C1', C7 |
| C3'/C5' | ~7.40 (t) | ~128.5 | H3'/C5' → C1', C4' |
Elucidation of Conformational Preferences
The orientation of the phenyl ring at the C7 position relative to the benzothiazole plane could be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY. Correlations between the protons of the phenyl ring (specifically H2' and H6') and the protons on the benzothiazole core (H6) would provide insights into the preferred rotational conformation and any steric hindrance effects.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound and to gain further structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis, likely using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source, would provide a highly accurate mass measurement of the molecular ion. This would allow for the determination of the elemental formula (C₁₄H₁₀BrNS), confirming that the synthesized compound has the correct atomic composition. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the molecular ion. The fragmentation pattern provides a fingerprint of the molecule's structure. Key expected fragmentation pathways would include:
Loss of a bromine radical (•Br): This would result in a significant fragment ion at [M-Br]⁺, corresponding to the formation of a stable benzothiazol-2-ylmethyl cation.
Cleavage of the bromomethyl group: Loss of the entire CH₂Br group.
Fragmentations of the benzothiazole and phenyl rings: Further fragmentation would lead to smaller ions characteristic of the benzothiazole and phenyl substructures.
Table 2: Hypothetical High-Resolution Mass Spectrometry Fragmentation Data (Note: This data is illustrative and not from experimental measurement)
| m/z (calculated) | Ion Formula | Description |
|---|---|---|
| 302.9874 / 304.9853 | [C₁₄H₁₀⁷⁹BrNS]⁺ / [C₁₄H₁₀⁸¹BrNS]⁺ | Molecular Ion (M⁺) showing bromine isotope pattern |
| 224.0558 | [C₁₄H₁₀NS]⁺ | Fragment from loss of •Br |
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy would provide information about the vibrational modes of the molecule and the functional groups present.
IR Spectroscopy: Would show characteristic absorption bands for the C=N stretching of the thiazole (B1198619) ring (~1600-1650 cm⁻¹), C=C stretching vibrations of the aromatic rings (~1400-1600 cm⁻¹), and C-H aromatic stretching (~3000-3100 cm⁻¹). The C-Br stretching frequency would be expected in the lower frequency region of the spectrum (~500-650 cm⁻¹).
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also probe the vibrational modes. Aromatic ring vibrations often give strong signals in Raman spectra, which would be useful for characterizing the phenyl and benzothiazole ring systems.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
Identification of Key Functional Groups and Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in a molecule and probing their vibrational modes. For this compound, these methods would be crucial for confirming the presence of the core benzothiazole ring system, the phenyl substituent, and the reactive bromomethyl group.
Expected Vibrational Modes for this compound:
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=N (thiazole) | Stretching | 1650-1550 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-Br | Stretching | 680-515 |
| C-S | Stretching | 710-570 |
This table represents predicted ranges based on known data for similar functional groups and is not based on experimental data for the title compound.
Conformational Analysis through Vibrational Frequencies
The rotational freedom around the single bond connecting the phenyl group to the benzothiazole core and the bond connecting the bromomethyl group suggests that this compound could exist in multiple conformations. Computational modeling, in conjunction with detailed analysis of the fingerprint region in IR and Raman spectra, could provide insights into the most stable conformers in different states (gas, solution, solid).
X-ray Crystallography for Solid-State Structure Determination
The definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material is single-crystal X-ray diffraction. Obtaining a suitable crystal of this compound would be a critical step in its full characterization.
Bond Lengths, Bond Angles, and Torsional Angles
Hypothetical Key Structural Parameters for this compound:
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C-S (thiazole) | ~1.75 Å |
| Bond Length | C=N (thiazole) | ~1.35 Å |
| Bond Length | C-Br | ~1.94 Å |
| Bond Angle | C-S-C (thiazole) | ~88° |
| Torsional Angle | C(benzothiazole)-C(phenyl) | Dependent on crystal packing |
This table is illustrative and presents hypothetical values based on related structures. It is not derived from experimental data for the title compound.
Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (if present), halogen bonds (involving the bromine atom), and π-π stacking between the aromatic rings. These interactions are fundamental to the material's bulk properties, including its melting point, solubility, and morphology.
Chiroptical Spectroscopy (if applicable for chiral derivatives)
As this compound itself is not chiral, chiroptical spectroscopy techniques like circular dichroism (CD) are not directly applicable. However, should chiral derivatives be synthesized, for example, by introducing a stereocenter in a substituent, then CD spectroscopy would be an invaluable tool for determining the absolute configuration and studying conformational changes in a chiral environment.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Detailed Density Functional Theory (DFT) calculations specifically for 2-(Bromomethyl)-7-phenylbenzo[d]thiazole are not available in the public domain based on the conducted research. DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For similar benzothiazole (B30560) derivatives, DFT has been employed to understand their structural and electronic properties. nih.govmdpi.comproteobiojournal.com
Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potential)
Specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) for this compound has not been reported. The HOMO-LUMO energy gap is a critical parameter to determine molecular reactivity and stability. mdpi.com MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For other thiazole (B1198619) derivatives, these parameters have been calculated to provide insights into their chemical behavior. nih.govresearchgate.net
Prediction of Reactivity Sites and Reaction Mechanisms
There are no published theoretical predictions of reactivity sites or detailed reaction mechanisms for this compound. Such studies, often aided by DFT and MEP analysis, are crucial for understanding the chemical reactivity of a molecule.
Conformational Analysis and Energetics
A conformational analysis and the associated energetics for this compound have not been documented in the searched literature. This type of analysis is fundamental for understanding the three-dimensional structure and relative stability of different conformers of a molecule.
Molecular Dynamics Simulations
No specific molecular dynamics (MD) simulation studies for this compound were found. MD simulations are a powerful tool to study the physical movement of atoms and molecules over time, providing insights into dynamic processes. For other thiazole-based compounds, MD simulations have been used to investigate their interactions with biological targets. researchgate.net
Solvation Effects on Reactivity
Research on the solvation effects on the reactivity of this compound is not available. The polarizable continuum model (PCM) is a common method used in conjunction with DFT to study how solvents influence molecular properties and reactivity. shd-pub.org.rs
Intermolecular Interactions
Specific studies on the intermolecular interactions of this compound are not present in the available literature. Understanding these interactions is key to predicting the compound's behavior in different environments and its potential for forming larger assemblies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools designed to correlate the structural or physicochemical properties of a set of chemical compounds with a specific activity. While extensively used to predict biological activity, QSAR can also be applied to model chemical reactivity or physical properties. For the benzothiazole class of compounds, QSAR studies have predominantly focused on biological endpoints such as anticancer or antimicrobial activities. chula.ac.thaip.orgnih.govnih.gov However, the principles of QSAR are applicable to the prediction of chemical reactivity.
A hypothetical QSAR model for the chemical reactivity of this compound and its analogs would involve correlating experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) with computationally derived molecular descriptors. These descriptors quantify various aspects of the molecule's electronic and steric character. The goal of such a model is to derive a statistically significant mathematical equation that can predict the reactivity of new, untested compounds in the same class. mdpi.com
The development of a QSAR model involves several key steps: selection of a dataset of molecules with known properties, calculation of molecular descriptors, creation of a mathematical model using statistical methods like Multiple Linear Regression (MLR), and rigorous validation of the model's predictive power. nih.govnih.gov
For a series of benzothiazole derivatives, relevant descriptors for modeling chemical reactivity would include:
Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. mdpi.com The energy of the LUMO, for instance, can be related to the molecule's susceptibility to nucleophilic attack, a key aspect of the reactivity of the bromomethyl group.
Steric/Topological Descriptors: These relate to the size, shape, and branching of the molecule. Examples include molecular weight, molecular volume, surface area, and connectivity indices. benthamdirect.com These descriptors would be crucial in modeling reactions where steric hindrance at the bromomethyl or phenyl group is a significant factor.
Thermodynamic Descriptors: Properties like the heat of formation and Gibbs free energy can also be used as descriptors to model the stability of reactants and transition states. mdpi.com
While no specific QSAR models focused on the chemical reactivity of this compound have been reported in the literature, studies on related heterocyclic systems have used these principles. For example, 3D-QSAR models for benzimidazole (B57391) derivatives have explored the molecular properties influencing antioxidative activity, a chemical property related to reactivity. nih.gov A similar approach could be envisioned for predicting the reactivity of the C-Br bond in 2-(bromomethyl) substituted benzothiazoles.
Table 1: Examples of Molecular Descriptors for QSAR Modeling of Chemical Reactivity
| Descriptor Class | Specific Descriptor | Potential Relevance to Reactivity |
|---|---|---|
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to susceptibility to nucleophilic attack. |
| Electronic | HOMO-LUMO Energy Gap | Indicates chemical hardness and kinetic stability. mdpi.comresearchgate.net |
| Electronic | Mulliken Atomic Charge on Bromomethyl Carbon | Indicates the electrophilicity of the reaction center. |
| Steric | Molecular Volume | Quantifies steric hindrance around the reactive site. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Thermodynamic | Heat of Formation | Relates to the stability of the molecule. mdpi.com |
**6.4. Spectroscopic Property Prediction
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data.
Density Functional Theory (DFT) has become a standard and reliable method for predicting the vibrational (IR) and nuclear magnetic resonance (NMR) spectra of organic molecules. nbu.edu.saresearchgate.net
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach implemented within DFT to calculate the NMR isotropic shielding constants of nuclei. mdpi.comnih.gov These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). Calculations are often performed using a specific functional, such as B3LYP, and a suitable basis set (e.g., 6-311G(d,p)). mdpi.comresearchgate.net The accuracy of these predictions can be further improved by incorporating solvent effects using models like the Polarizable Continuum Model (PCM).
Table 2: Representative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Benzothiazole Moiety Note: This table is illustrative, based on data for related benzothiazole derivatives, and does not represent experimentally verified data for this compound. mdpi.com
| Atom Position (Benzothiazole Core) | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C2 | ~168-172 | - | - |
| C4 | ~125-128 | H4 | ~7.9-8.2 |
| C5 | ~123-126 | H5 | ~7.4-7.6 |
| C6 | ~126-129 | H6 | ~7.5-7.8 |
| C7 | ~133-136 | - | - |
| C8 (C-S) | ~152-155 | - | - |
| C9 (C-N) | ~134-137 | - | - |
IR Spectra Prediction: DFT calculations can also simulate the infrared spectrum of a molecule by computing its vibrational frequencies and their corresponding intensities. mdpi.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These calculations can help in the assignment of experimental IR spectra. For the title compound, key predicted vibrational bands would include C-H stretching from the aromatic rings, C=N and C=C stretching vibrations characteristic of the benzothiazole core, and the C-Br stretching of the bromomethyl group. nbu.edu.saresearchgate.net
The electronic absorption and emission properties of fluorescent molecules are commonly investigated using Time-Dependent Density Functional Theory (TD-DFT). sci-hub.stnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states (for absorption) and from the lowest excited state back to the ground state (for fluorescence).
UV-Vis Absorption: TD-DFT calculations can predict the maximum absorption wavelength (λmax), which corresponds to the HOMO→LUMO transition, as well as other electronic transitions and their associated oscillator strengths (a measure of the transition probability). mdpi.com For a molecule like this compound, the π-conjugated system of the phenyl-substituted benzothiazole core acts as the primary chromophore. The position of the substituents can significantly influence the λmax value. TD-DFT studies on related 2-phenylbenzothiazole (B1203474) derivatives show that the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. sci-hub.stnih.gov
Fluorescence Emission: Following absorption of light, the molecule can relax to the ground state by emitting a photon. TD-DFT can be used to predict the fluorescence emission wavelength by first optimizing the geometry of the molecule in its first excited state (S₁) and then calculating the energy of the transition from this relaxed state back to the ground state (S₀). The difference between the absorption and emission maxima is known as the Stokes shift. Studies on substituted 2-(aminophenyl)benzothiazoles have shown that strong electron-donating groups can lead to large Stokes' shifts and emission at longer wavelengths. sci-hub.stresearchgate.net
While specific computational data for this compound is not available, the table below illustrates typical results from TD-DFT calculations on substituted 2-phenylbenzothiazole derivatives in a solvent.
Table 3: Representative TD-DFT Predicted Absorption and Emission Data for Substituted Benzothiazole Derivatives Note: This table is illustrative and based on data for related compounds to demonstrate the type of information generated by TD-DFT calculations. It does not represent data for this compound. sci-hub.stnih.gov
| Derivative Type | Calculated Absorption λmax (nm) | Calculated Emission λmax (nm) | Calculated Stokes Shift (nm) |
|---|---|---|---|
| 2-Phenylbenzothiazole (Parent) | ~320-340 | ~380-410 | ~60-70 |
| Derivative with Electron-Donating Group | ~350-380 | ~500-600+ | ~150-220+ |
| Derivative with Electron-Withdrawing Group | ~330-350 | ~420-460 | ~90-110 |
Applications As Advanced Synthetic Precursors and Material Science Building Blocks
Precursors for Optoelectronic Materials
The benzothiazole (B30560) moiety is recognized for its electron-deficient nature, making it an excellent component in materials designed for optoelectronic applications. nih.gov This electron-accepting characteristic is fundamental to the development of materials with tailored electronic and photophysical properties.
The 2-(bromomethyl)-7-phenylbenzo[d]thiazole scaffold is an ideal starting point for creating a diverse range of fluorophores and chromophores. The benzothiazole core acts as an electron acceptor, a critical component in the design of donor-π-acceptor (D-π-A) dyes. acs.org The highly reactive C-Br bond in the bromomethyl group allows for straightforward nucleophilic substitution reactions. This enables the attachment of various electron-donating groups or extended π-conjugated systems, thereby modulating the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov
By strategically selecting the nucleophile, a wide array of derivatives can be synthesized. For instance, reaction with amines, thiols, or alkoxides can introduce new functionalities that fine-tune the absorption and emission wavelengths of the resulting chromophore. The phenyl substituent at the 7-position can also be functionalized to further modify the electronic properties and steric hindrance of the molecule, which in turn affects its photophysical behavior and prevents aggregation-caused quenching in the solid state. nih.gov The synthesis of D-π-A-π-D type fluorophores based on a benzothiazole acceptor has been shown to yield molecules with large two-photon absorption cross-sections, making them suitable for applications in bio-imaging and photodynamic therapy. acs.org
In the field of organic electronics, materials based on benzothiazole and its derivatives are of significant interest for their charge transport capabilities. nih.govrsc.org The electron-withdrawing nature of the benzothiazole ring system makes it a suitable candidate for use as an electron transport material (ETM) or as an emitting layer in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net The compound this compound can serve as a key intermediate for synthesizing more complex molecules for these applications.
The bromomethyl group can be used to link the phenylbenzothiazole core to other functional units, such as hole-transporting moieties (e.g., carbazole (B46965) or triphenylamine (B166846) derivatives) to create bipolar molecules with balanced charge injection and transport properties. nih.govnih.gov This can lead to improved device efficiency and stability. Furthermore, derivatization at the bromomethyl position can be used to attach bulky side groups that disrupt intermolecular packing, thus enhancing the photoluminescence quantum yield in the solid state by mitigating excimer formation. nih.gov
The performance of OLEDs often depends on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The incorporation of the phenylbenzothiazole unit allows for the tuning of these energy levels to facilitate efficient charge injection from the electrodes. nih.gov
Table 1: Representative Performance of OLEDs with Benzothiazole-Related Emitting Materials
| Emitting Material Derivative | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
|---|---|---|---|---|---|
| Carbazole Derivative (CZ-1) | 4130 | 19.3 | ~9.5 | Greenish-Blue | mdpi.com |
| Carbazole Derivative (CZ-2) | 4104 | 20.2 | ~9.5 | Greenish-Blue | mdpi.com |
This table presents data for materials related to the benzothiazole family to illustrate the potential performance of derivatives of this compound.
Intermediates for Complex Natural Product Synthesis
The thiazole (B1198619) and benzothiazole rings are present in a variety of natural products, some of which exhibit significant biological activity. sysrevpharm.orgnih.govfabad.org.tr While specific examples of the direct use of this compound in natural product synthesis are not extensively documented, its structure suggests it would be a valuable intermediate. The benzothiazole core is a key structural motif in compounds such as the antibiotic bleomycin. sysrevpharm.org
The reactivity of the bromomethyl group allows for its conversion into other functional groups, such as aldehydes, alcohols, or nitriles, which are common precursors in the synthesis of complex molecules. For example, the bromomethyl group could be converted to a phosphonium (B103445) salt for use in Wittig reactions to form carbon-carbon double bonds, a common transformation in the assembly of natural product skeletons. The phenylbenzothiazole unit can be seen as a pre-formed, rigid scaffold onto which further complexity can be built.
Building Blocks for Macrocyclic and Supramolecular Architectures
The rigid and planar structure of the phenylbenzothiazole core makes it an excellent candidate for the construction of well-defined macrocyclic and supramolecular assemblies.
The aromatic nature of both the benzothiazole system and the phenyl ring facilitates π-π stacking interactions, which can drive the self-assembly of molecules into ordered structures in the solid state or in solution. Additionally, the presence of the bromine atom in this compound introduces the possibility of halogen bonding, a directional non-covalent interaction that can be used to control the supramolecular architecture. nih.gov The interplay of these non-covalent forces can lead to the formation of one-, two-, or three-dimensional networks with potentially interesting electronic or host-guest properties.
The this compound unit can be readily incorporated into larger macrocyclic structures to create molecular receptors and sensors. rsc.orgresearchgate.net The bromomethyl group serves as a convenient anchor point for linking the benzothiazole unit to other molecular fragments through reactions such as ether or amine formation.
Benzothiazole-containing macrocycles have been shown to act as chemosensors for various metal ions. nih.govacs.orgresearchgate.netacs.orgnih.gov The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions, and binding events can be signaled by a change in the fluorescence or absorption properties of the molecule. nih.govacs.org By designing a macrocycle that incorporates the 2-phenylbenzo[d]thiazole unit, it is possible to create a pre-organized binding cavity for the selective recognition of specific guests. The phenyl group can be used to create a more defined and sterically hindered pocket, potentially enhancing the selectivity of the receptor.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-phenyl 2,6-diformylphenol |
| 2-aminobenzenethiol |
| Carbazole |
| Triphenylamine |
Development of Novel Polymer Architectures
The development of advanced polymeric materials often relies on the strategic incorporation of specific functional moieties. The this compound molecule serves as a key building block in this endeavor, enabling the creation of polymers with desirable thermal, optical, and electronic properties imparted by the phenylbenzothiazole group.
The integration of the this compound unit directly into the main chain of a polymer can lead to materials with enhanced performance characteristics. The inherent properties of the benzothiazole ring system, such as high thermal stability and unique electronic behavior, can be imparted to the resulting polymer.
One potential pathway for incorporating this compound into a polymer backbone is through polycondensation reactions. melscience.com In this approach, the bromomethyl group can be chemically modified to a difunctional monomer capable of reacting with other monomers to form a long polymer chain. For instance, the bromomethyl group could be converted to a hydroxyl or amino group, which can then participate in condensation reactions with dicarboxylic acids or their derivatives to form polyesters or polyamides, respectively.
Another approach involves leveraging the reactivity of the aromatic rings in polycondensation. While the specific reactivity of this compound in such reactions is not extensively documented, analogies can be drawn from the synthesis of other aromatic polymers. For example, under Friedel-Crafts conditions, aromatic compounds can be polymerized to form polyarylenes. rsc.org The phenyl and benzothiazole rings of the molecule could potentially participate in such reactions, leading to rigid-rod polymers with high thermal stability.
Furthermore, the bromo-functionalized precursor can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and are widely used in the synthesis of conjugated polymers. By converting the bromomethyl group to a boronic ester or a stannane, or by introducing another reactive site on the aromatic backbone, the molecule can be copolymerized with other aromatic monomers to create well-defined conjugated polymers. These materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Attaching the this compound moiety as a side chain to a pre-existing polymer backbone is a versatile strategy for modifying the properties of commodity polymers or for creating entirely new functional materials. This approach allows for the combination of the desirable physical properties of the backbone polymer (e.g., solubility, processability) with the specific functions of the benzothiazole side chain.
A primary method for achieving side-chain functionalization is through "grafting from" techniques. researchgate.netcmu.edu In this method, the bromomethyl group acts as an initiator for the polymerization of a second monomer. For example, Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that can be initiated by alkyl halides. nih.govlibretexts.org A polymer backbone containing hydroxyl or other suitable functional groups can be first reacted with a compound like 2-bromopropionyl bromide to create a macroinitiator. cmu.edu Subsequently, this macroinitiator can be used to polymerize a monomer, resulting in a graft copolymer. Analogously, a polymer with pendant nucleophilic groups could be directly reacted with this compound to attach the initiating sites for a "grafting from" polymerization.
Alternatively, the "grafting to" approach involves attaching fully formed polymer chains to a functionalized backbone. cmu.edu In this context, the bromomethyl group on the benzothiazole precursor can react with a nucleophilic end-group of a pre-made polymer chain. However, this method can sometimes be limited by steric hindrance. acs.org
The direct attachment of the this compound unit onto a polymer backbone via post-polymerization modification is also a feasible strategy. Polymers containing nucleophilic side chains, such as those with hydroxyl, amino, or thiol groups, can undergo nucleophilic substitution reactions with the electrophilic bromomethyl group of the benzothiazole derivative. This method offers a straightforward way to introduce the phenylbenzothiazole functionality onto a variety of polymer platforms.
Future Research Directions and Outlook
Exploration of Undiscovered Reactivity Pathways for 2-(Bromomethyl)-7-phenylbenzo[d]thiazole
While the bromomethyl group is a well-known electrophilic handle for nucleophilic substitution reactions, the broader reactivity profile of this compound remains largely uncharted territory. Future research should focus on uncovering novel transformation pathways beyond simple substitutions.
Key areas for exploration include:
Radical Reactions: The C-Br bond in the bromomethyl group can be homolytically cleaved to generate a 2-(benzothiazolyl)methyl radical. The reactivity of this radical intermediate is a promising area for investigation. For instance, its participation in radical cyclization reactions could lead to the construction of complex fused heterocyclic systems. cas.cn The potential for single-electron transfer (SET) processes to initiate novel transformations is also a rich field for discovery.
Transition-Metal-Catalyzed Cross-Coupling Reactions: The bromomethyl moiety could serve as a precursor for organometallic reagents. Metal-halogen exchange reactions could generate organozinc or organotin species, which could then participate in various cross-coupling reactions to form new C-C bonds. nih.gov Investigating the compatibility of these reactions with the benzothiazole (B30560) core is crucial.
Ring-Opening and Rearrangement Reactions: Under specific conditions, such as with potent nucleophiles or through photochemical activation, the benzothiazole ring itself might undergo cleavage or rearrangement. cas.cn Exploring these less conventional reaction pathways could yield unexpected and synthetically valuable molecular scaffolds. cas.cn
Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock new reaction pathways. This approach could enable transformations under mild conditions that are not accessible through traditional thermal methods, such as novel C-H functionalizations or cycloadditions. nih.gov
Development of Highly Efficient and Selective Synthetic Methods
The advancement of applications for this compound is contingent upon the availability of robust and efficient synthetic routes. While general methods for benzothiazole synthesis exist, future research should aim to develop methods that are not only high-yielding but also highly selective and environmentally benign. mdpi.com
Future synthetic strategies could include:
One-Pot Tandem Reactions: Designing one-pot procedures that combine the formation of the benzothiazole ring with the subsequent bromomethylation would significantly improve synthetic efficiency. organic-chemistry.org For example, a tandem reaction starting from an appropriately substituted o-aminothiophenol and a bromoacetic acid derivative could be explored. mdpi.com
Catalyst Development: The use of novel catalysts could enhance reaction rates and selectivity. This includes the development of metal-based catalysts (e.g., copper, palladium) for cyclization and functionalization steps, as well as organocatalysts or biocatalysts for greener alternatives. mdpi.comorganic-chemistry.org The use of solid-supported catalysts could also facilitate product purification and catalyst recycling. mdpi.com
Flow Chemistry: Implementing continuous flow synthesis could offer advantages in terms of safety, scalability, and precise control over reaction parameters. This is particularly relevant for potentially hazardous reactions involving brominating agents.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times. mdpi.com Optimizing microwave-assisted protocols for the synthesis of this compound could be a fruitful area of research. researchgate.net
A comparative overview of potential synthetic improvements is presented in the table below.
| Synthetic Strategy | Current Limitations | Potential Future Improvements |
| Traditional Multistep Synthesis | Time-consuming, lower overall yield, waste generation. | Development of one-pot tandem reactions. organic-chemistry.org |
| Catalysis | Use of stoichiometric or toxic reagents. | Design of highly active and recyclable catalysts (metal, organo-, bio-). mdpi.com |
| Reaction Conditions | Harsh conditions (high temperatures, strong acids/bases). | Application of flow chemistry and microwave-assisted synthesis for milder conditions. mdpi.com |
Computational Design of Novel Derivatives with Tailored Properties
Computational chemistry offers powerful tools for the rational design of new molecules with specific, pre-determined properties, thereby accelerating the discovery process and reducing experimental costs. mdpi.com For this compound, computational methods can guide the synthesis of derivatives with optimized characteristics for various applications.
Future computational efforts should focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives. mdpi.comresearchgate.net This can help in understanding structure-property relationships and in selecting the most promising candidates for synthesis. researchgate.net
Molecular Docking and Dynamics: For biological applications, molecular docking simulations can predict the binding affinity and mode of interaction of derivatives with specific protein targets. tandfonline.comnih.gov Molecular dynamics (MD) simulations can further assess the stability of the ligand-protein complex over time. tandfonline.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. tandfonline.commdpi.com These models can help to identify candidates with favorable pharmacokinetic profiles and low toxicity.
The table below outlines a workflow for the computational design of novel derivatives.
| Computational Method | Objective | Expected Outcome |
| DFT Calculations | Predict electronic and optical properties. mdpi.comresearchgate.net | Identification of derivatives with desired HOMO-LUMO gaps for optoelectronic applications. |
| Molecular Docking | Screen for binding to biological targets. nih.govmdpi.com | Ranking of potential inhibitors based on binding scores and interactions. |
| MD Simulations | Evaluate the stability of ligand-protein complexes. tandfonline.comresearchgate.net | Confirmation of stable binding modes for promising candidates. |
| ADMET Prediction | Assess drug-likeness and toxicity profiles. tandfonline.comnih.gov | Prioritization of candidates with favorable pharmacokinetic properties. |
Integration into Advanced Material Systems with Tunable Optoelectronic Properties
The phenylbenzothiazole scaffold is known for its interesting photophysical properties, including fluorescence, which makes it a promising component for advanced materials. nih.govrsc.org The reactive bromomethyl group on this compound provides a convenient anchor point for its incorporation into larger systems.
Future research in this area could explore:
Polymer-Based Materials: The compound can be grafted onto polymer backbones or used as a monomer in polymerization reactions to create novel functional polymers. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, or as components in photovoltaic devices.
Fluorescent Probes: By attaching specific recognition moieties to the bromomethyl position, derivatives of this compound could be developed as fluorescent probes for detecting metal ions, anions, or biologically relevant molecules. nih.govresearchgate.net The binding event would modulate the fluorescent properties of the benzothiazole core, enabling detection. nih.gov
Aggregation-Induced Emission (AIE) Materials: By designing derivatives that exhibit aggregation-induced emission, it may be possible to develop novel solid-state lighting materials or sensitive bio-imaging agents. rsc.org
Hybrid Organic-Inorganic Materials: The compound could be covalently linked to inorganic nanostructures, such as quantum dots or metal nanoparticles, to create hybrid materials with combined and potentially synergistic properties.
| Material System | Potential Application | Key Research Focus |
| Functional Polymers | OLEDs, organic photovoltaics | Synthesis and characterization of polymers containing the phenylbenzothiazole unit. |
| Fluorescent Sensors | Detection of ions and biomolecules | Design of derivatives with specific recognition sites and studying their photophysical response. nih.gov |
| AIEgens | Solid-state lighting, bio-imaging | Investigation of structural modifications that promote aggregation-induced emission. rsc.org |
| Hybrid Materials | Advanced optics, catalysis | Development of methods for linking the molecule to inorganic nanostructures. |
Multicomponent Reactions Featuring this compound
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. rug.nlorganic-chemistry.org The electrophilic nature of the bromomethyl group makes this compound an excellent candidate for participation in novel MCRs.
Potential MCR strategies to explore include:
Isocyanide-Based MCRs: The compound could potentially be used in reactions like the Ugi or Passerini reaction, where the bromomethyl group acts as an electrophilic component. This could lead to the rapid generation of libraries of complex molecules with a benzothiazole core. rug.nlbeilstein-journals.org
Domino Reactions: Designing domino reaction sequences where an initial nucleophilic attack on the bromomethyl group triggers a cascade of subsequent reactions could lead to the formation of intricate polycyclic structures. nih.gov
MCRs with Dithiocarbamates: Reactions involving dithiocarbamates, which can be generated in situ, could provide access to novel sulfur-containing heterocyclic systems. organic-chemistry.org
The exploration of such reactions would significantly expand the synthetic utility of this compound and provide rapid access to structurally diverse compound libraries for screening in various applications. rsc.org
Q & A
Synthesis and Reaction Optimization
Basic Question: Q. What are the standard synthetic routes for preparing 2-(Bromomethyl)-7-phenylbenzo[d]thiazole, and how does the bromomethyl group influence reactivity? Answer: The compound is typically synthesized via alkylation reactions. For example, the bromomethyl group can react with nucleophiles (e.g., hydroxyl or amine groups) in the presence of a base such as potassium carbonate. A common method involves alkylating intermediates like 8-hydroxypenillic acid methyl ester using 2-(bromomethyl)benzo[d]thiazole in DMF under mild conditions . The bromomethyl group enhances electrophilicity, facilitating nucleophilic substitution, but requires inert atmospheres to prevent hydrolysis.
Advanced Question: Q. How can regioselectivity challenges in bromomethylation of benzo[d]thiazole derivatives be addressed? Answer: Regioselectivity issues arise due to competing reactions at the thiazole nitrogen versus the aromatic ring. Strategies include:
- Temperature control : Lower temperatures (0–5°C) favor bromomethylation at the nitrogen.
- Catalyst selection : Use of Cu(I) catalysts in click chemistry reactions improves specificity for coupling at the bromomethyl site .
- Protecting groups : Temporarily blocking reactive sites (e.g., using tert-butyloxycarbonyl [Boc] groups) can direct bromomethylation to desired positions .
Analytical Characterization
Basic Question: Q. Which analytical techniques are critical for confirming the structure and purity of this compound? Answer:
- NMR spectroscopy : - and -NMR confirm the bromomethyl (-CHBr) resonance (~4.3 ppm for ) and aromatic proton environments .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z for CHBrNS: ~327.97) and bromine isotopic patterns.
- Elemental analysis : Matches calculated vs. observed C, H, N percentages to verify purity (>98%) .
Advanced Question: Q. How can conflicting crystallography and NMR data for bromomethyl-containing derivatives be resolved? Answer: Discrepancies between solid-state (X-ray) and solution-phase (NMR) data may arise from conformational flexibility or solvent effects. Mitigation involves:
- Dynamic NMR experiments : To detect restricted rotation around the C–Br bond.
- DFT calculations : Compare theoretical and experimental -NMR shifts to identify dominant conformers .
- Cocrystallization studies : Use additives (e.g., crown ethers) to stabilize specific conformers for X-ray analysis .
Biological Activity Evaluation
Basic Question: Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Answer:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations ≤10 μM to determine IC values .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the bromomethyl group’s electrophilicity for covalent binding .
Advanced Question: Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of bromomethylated benzothiazoles? Answer:
- Derivatization : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects .
- Prodrug design : Convert the bromomethyl group to a masked thiol (-SH) for targeted release in reducing environments (e.g., tumor microenvironments) .
- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like β-tubulin or DNA topoisomerases .
Data Interpretation and Reproducibility
Basic Question: Q. What are common pitfalls in interpreting spectral data for bromomethylated benzothiazoles? Answer:
- Overlapping signals : Aromatic protons adjacent to bromomethyl may split into complex multiplets. Use - HSQC to assign peaks unambiguously .
- Impurity misidentification : Bromide byproducts (e.g., KBr) can appear in elemental analysis. Confirm via ion chromatography .
Advanced Question: Q. How can researchers reconcile contradictory results in reaction yields across studies? Answer:
- Parameter standardization : Document exact solvent purity, catalyst loading, and stirring rates. For example, DMF with <50 ppm water improves alkylation yields .
- Byproduct analysis : Use LC-MS to identify side products (e.g., debrominated species) that reduce yield .
- Machine learning : Apply platforms like ChemOS to optimize reaction conditions (e.g., solvent/base combinations) using historical data .
Safety and Handling
Basic Question: Q. What safety protocols are essential when handling this compound? Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- Storage : In dark, airtight containers at 2–8°C to prevent degradation .
Advanced Question: Q. How can researchers mitigate the formation of toxic byproducts during synthesis? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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